A Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde: A Keystone Intermediate in Modern Drug Discovery
A Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde: A Keystone Intermediate in Modern Drug Discovery
Section 1: Introduction and Strategic Significance
The indole scaffold is a privileged heterocyclic system, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone of medicinal chemistry.[4] When strategically functionalized, the indole nucleus gives rise to compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5]
This guide focuses on a specialized derivative, 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde . The significance of this molecule lies in the synergistic combination of its three key structural features:
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The Indole Core: Provides the fundamental bicyclic aromatic structure known for its favorable interactions with biological targets.[4]
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The C2-Carbaldehyde Group: An aldehyde at the 2-position of the indole ring serves as a versatile chemical handle. It is a key electrophilic site for a multitude of synthetic transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures.[2][3]
-
The C7-Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group profoundly alters a molecule's physicochemical profile.[6][7] This highly electronegative moiety enhances metabolic stability by blocking oxidative metabolism, increases lipophilicity to improve membrane permeability, and can modulate binding affinity to target proteins.[1][6][7] These characteristics are exceptionally desirable in modern drug design to improve a candidate's pharmacokinetic and pharmacodynamic properties.[7]
This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the core physicochemical properties, characterization methodologies, and handling protocols for 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde.
Section 2: Core Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde. Due to the specialized nature of this reagent, some properties are inferred from the parent compound, 1H-indole-2-carbaldehyde, with expert analysis on the expected influence of the trifluoromethyl group.
| Property | Value / Predicted Value | Method / Source | Rationale & Expert Commentary |
| IUPAC Name | 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde | IUPAC Nomenclature | Standard chemical naming convention. |
| CAS Number | 883541-39-7 | Chemical Abstract Service | As listed by chemical suppliers.[8] |
| Molecular Formula | C₁₀H₆F₃NO | Calculation | Derived from the chemical structure. |
| Molecular Weight | 213.16 g/mol | Calculation | Sum of atomic weights. |
| Appearance | Predicted: Off-white to yellow or tan crystalline solid | Inference from Analogs | Parent indole-2-carbaldehydes are typically light yellow to pink or brown powders.[3] Color may vary based on purity. |
| Melting Point | Not experimentally determined. Predicted: >145 °C | Inference from Analogs | The parent compound, 1H-indole-2-carbaldehyde, has a melting point of 136-142 °C.[3] The CF₃ group can influence crystal lattice packing, often leading to a higher melting point. |
| Solubility | Predicted: Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in aqueous solutions. | Inference from Analogs | Indole aldehydes demonstrate good solubility in polar organic solvents like DMSO.[9] The lipophilic CF₃ group will likely decrease solubility in water while maintaining or enhancing solubility in nonpolar organic solvents.[7] |
| logP (Octanol/Water) | Predicted: >2.5 | Inference & Calculation | The logP of a similar indole derivative is 2.14. The Hansch π value for a CF₃ group is +0.88, indicating a significant increase in lipophilicity compared to a hydrogen atom.[7] |
Section 3: Spectroscopic and Structural Characterization
Verifying the identity and purity of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is paramount. The following spectroscopic methods are essential for its unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
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¹H NMR: The proton spectrum will confirm the arrangement of hydrogens on the indole ring and the presence of the aldehyde proton. The electron-withdrawing nature of the CF₃ group is expected to shift the signal for the adjacent H-6 proton downfield compared to the unsubstituted analog.
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¹³C NMR: This technique will identify all 10 unique carbon atoms in the molecule, including the characteristic signals for the aldehyde carbonyl carbon and the carbon of the CF₃ group, which will appear as a quartet due to C-F coupling.
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¹⁹F NMR: A crucial experiment for any fluorinated compound. It should show a single, sharp signal, confirming the presence of a single CF₃ environment.
Predicted ¹H and ¹⁹F NMR Spectral Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale |
| Aldehyde H | ~9.9 | Singlet | Typical for aromatic aldehydes.[10][11] |
| Indole N-H | >8.5 (broad) | Broad Singlet | Exchangeable proton, chemical shift is concentration-dependent. |
| H-4, H-5, H-6 | 7.2 - 8.0 | Multiplets/Doublets | Aromatic region. Specific shifts influenced by the CF₃ group's electron-withdrawing effect. |
| H-3 | ~7.3 | Singlet or Doublet | Proton on the pyrrole ring adjacent to the aldehyde.[10][11] |
| -CF₃ | ~ -62 | Singlet | Characteristic chemical shift for an aromatic trifluoromethyl group.[12] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3200-3400 | N-H (Indole) | Stretching |
| 1660-1690 | C=O (Aldehyde) | Stretching |
| 1500-1600 | C=C (Aromatic) | Stretching |
| 1100-1350 | C-F (Trifluoromethyl) | Stretching (strong, complex bands) |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Molecular Ion (M⁺): m/z = 213.16.
-
Key Fragmentation Patterns: Expect to observe fragments corresponding to the loss of the aldehyde group (-CHO), the trifluoromethyl group (-CF₃), and other characteristic indole ring fragments.
Section 4: Synthesis and Reactivity
Proposed Synthetic Strategy
A robust synthesis of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde can be envisioned through a multi-step process. The causality behind this choice is to build the core indole structure first and then introduce the reactive aldehyde functionality.
-
Fischer Indole Synthesis: The core indole ring is classically constructed using the Fischer indole synthesis.[13] This involves the acid-catalyzed reaction of (2-trifluoromethyl)phenylhydrazine with a pyruvate derivative, followed by cyclization and aromatization to yield a 7-(trifluoromethyl)-1H-indole-2-carboxylate ester.
-
Reduction to Alcohol: The ester is then selectively reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
-
Oxidation to Aldehyde: The final step is the mild oxidation of the primary alcohol to the desired carbaldehyde using a reagent such as manganese dioxide (MnO₂) or a Swern oxidation, which minimizes over-oxidation to the carboxylic acid.
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. [11]Ensure complete dissolution by gentle vortexing.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. The height of the liquid should be sufficient to cover the detection coils of the spectrometer probe (typically ~4-5 cm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent. The magnetic field is then homogenized (shimming) to maximize spectral resolution.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Processing and Analysis: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra are phase- and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm for ¹H NMR). The integration values, multiplicities, and chemical shifts are then analyzed to confirm the structure.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol validates the purity of the compound, a critical parameter for its use in synthesis and biological assays. A gradient elution is chosen to ensure that any potential impurities with different polarities are effectively separated from the main compound.
Methodology:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute as necessary.
-
Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Section 6: Safety, Handling, and Storage
As a research chemical, 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde should be handled with appropriate care. The following guidelines are based on data for analogous indole aldehydes. [14][15]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. [14]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [14][15]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. * Hazard Statements (Predicted):
-
H302: Harmful if swallowed. * H315: Causes skin irritation. [14] * H319: Causes serious eye irritation. [14] * H335: May cause respiratory irritation. [14]* First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. [14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [14] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [14] * Inhalation: Move person to fresh air. [14]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture. [14][15]
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Section 7: Conclusion
7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is a highly valuable synthetic intermediate. Its physicochemical properties are dominated by the trifluoromethyl group, which imparts enhanced lipophilicity and metabolic stability, and the C2-aldehyde, which provides a reactive site for further molecular elaboration. A thorough understanding of its properties, guided by rigorous spectroscopic characterization and safe handling practices, is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.
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